molecular formula C21H22FN3O5S B2491546 N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-fluorobenzamide CAS No. 1025032-84-1

N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-fluorobenzamide

Cat. No. B2491546
CAS RN: 1025032-84-1
M. Wt: 447.48
InChI Key: HPWMFRZFHFXDCQ-UHFFFAOYSA-N
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Description

The compound belongs to a broader class of chemicals known for their therapeutic potential. These compounds often contain functional groups such as acetylpiperazine, benzenesulfonyl, and fluorobenzamide, which can influence their binding affinity to biological receptors, contributing to their pharmacological profiles.

Synthesis Analysis

Compounds like N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-fluorobenzamide are typically synthesized through multi-step chemical reactions involving the coupling of acetylpiperazine with benzenesulfonyl derivatives, followed by the incorporation of a fluorobenzamide moiety. The synthesis process often involves nucleophilic substitution reactions, amidation, and the use of coupling agents to achieve the desired product with high purity and yield (Perrone et al., 1998).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple functional groups, which contribute to their complex three-dimensional arrangements. Advanced techniques like NMR, X-ray crystallography, and computational modeling are employed to elucidate their structure, revealing how these features impact their chemical reactivity and interaction with biological targets (Taşal & Kumalar, 2012).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including hydrolysis, redox reactions, and conjugation, which can alter their pharmacokinetic profiles. Their chemical properties, such as reactivity towards nucleophiles and electrophiles, are crucial for their biological activities and are often studied to optimize their therapeutic efficacy (Regueiro-Ren et al., 2013).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are significant for the formulation and delivery of these compounds as therapeutic agents. Studies often focus on optimizing these properties to enhance bioavailability and therapeutic efficacy. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed to study these aspects (Watanuki et al., 2012).

Chemical Properties Analysis

The chemical properties, such as pKa, partition coefficient (logP), and reactivity, play a pivotal role in determining the pharmacodynamics and pharmacokinetics of these compounds. Studies focus on understanding how these chemical properties influence the interaction with biological targets, metabolism, and excretion (Cheung et al., 2010).

properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O5S/c1-15(26)24-11-13-25(14-12-24)21(28)20(31(29,30)18-5-3-2-4-6-18)23-19(27)16-7-9-17(22)10-8-16/h2-10,20H,11-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWMFRZFHFXDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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